molecular formula C11H15N3O3S B2605081 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide CAS No. 1032190-58-1

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

Cat. No.: B2605081
CAS No.: 1032190-58-1
M. Wt: 269.32
InChI Key: YZVZYBIYGVEGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide ( 1032190-58-1) is a chemical compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol. This carbohydrazide features a pyrrolidine ring, a phenylsulfonyl group, and a reactive hydrazide moiety, making it a versatile building block in medicinal chemistry and drug discovery research . The compound is of significant research value as a synthetic intermediate for the creation of more complex molecules. Its structure incorporates two privileged pharmacophores: the pyrrolidin-2-one scaffold and the hydrazone functionality. The pyrrolidin-2-one ring is a nitrogen-containing heterocycle found in various commercial drugs and is known to contribute to anticancer activity . The hydrazone group, with its active azomethine pharmacophore, is pH-sensitive and allows for the development of targeted drug delivery systems, which is particularly useful in oncology research due to the acidic microenvironment of cancer cells . Researchers can utilize this compound to synthesize novel hydrazone derivatives by reacting it with various aldehydes or ketones. Such derivatives are extensively investigated for their diverse biological activities, including potential as anticancer agents, antioxidants, and antimicrobials . The phenylsulfonyl group can enhance a compound's ability to interact with biological targets, such as inhibiting enzyme function. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c12-13-11(15)10-7-4-8-14(10)18(16,17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVZYBIYGVEGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide, a molecule of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a phenylsulfonyl group onto the pyrrolidine scaffold, coupled with a carbohydrazide moiety, presents a unique pharmacophore with potential for diverse biological activities. This document outlines a robust synthetic protocol, explains the rationale behind the experimental choices, and details the analytical techniques required for unambiguous structural confirmation.

Introduction: The Scientific Rationale

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. The addition of a phenylsulfonyl group introduces a rigid, electron-withdrawing moiety that can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of a molecule.[2] Furthermore, the carbohydrazide functional group is a versatile precursor for the synthesis of various heterocyclic compounds, such as oxadiazoles and pyrazoles, which are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[3][4]

The combination of these three structural motifs in 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide creates a molecule with significant potential for further derivatization and biological evaluation. This guide serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic possibilities of this and related compounds.

Synthetic Pathway: A Two-Step Approach

The synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is efficiently achieved through a two-step process starting from commercially available L-proline methyl ester hydrochloride. The chosen pathway is designed for high yield and straightforward purification.

Synthesis_Workflow ProlineEster L-Proline Methyl Ester Hydrochloride Sulfonylation Step 1: N-Sulfonylation ProlineEster->Sulfonylation Benzenesulfonyl chloride, Pyridine, DCM Intermediate Methyl 1-(phenylsulfonyl) pyrrolidine-2-carboxylate Sulfonylation->Intermediate Hydrazinolysis Step 2: Hydrazinolysis Intermediate->Hydrazinolysis Hydrazine hydrate, Ethanol, Reflux FinalProduct 1-(Phenylsulfonyl)pyrrolidine- 2-carbohydrazide Hydrazinolysis->FinalProduct

Caption: Synthetic workflow for 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide.

Step 1: N-Sulfonylation of L-Proline Methyl Ester

Protocol:

  • To a stirred solution of L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.5 eq) dropwise.

  • After 15 minutes, add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Choice of Base: Pyridine is used to neutralize the HCl salt of the starting material and to scavenge the HCl generated during the reaction. Its basicity is sufficient to deprotonate the secondary amine of the proline ester, facilitating nucleophilic attack on the sulfonyl chloride.[5]

  • Solvent Selection: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the intermediate product.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Work-up Procedure: The aqueous work-up is designed to remove excess pyridine, unreacted benzenesulfonyl chloride, and any water-soluble byproducts, simplifying the subsequent purification step.

Step 2: Hydrazinolysis of the Ester Intermediate

Protocol:

  • Dissolve the purified methyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (10.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide.

Causality and Insights:

  • Reagent Stoichiometry: A large excess of hydrazine hydrate is used to drive the reaction to completion, ensuring the complete conversion of the ester to the desired hydrazide.[6]

  • Solvent and Temperature: Ethanol is a suitable solvent for both the ester and hydrazine hydrate. Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic acyl substitution reaction.[3]

  • Product Isolation: The product is typically a solid that is sparingly soluble in cold ethanol, allowing for straightforward isolation by precipitation and filtration. This minimizes product loss during the work-up.

Characterization: Structural Elucidation and Purity Assessment

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Signals corresponding to the phenyl protons, the pyrrolidine ring protons, and the -NH and -NH₂ protons of the hydrazide group. The chemical shifts and coupling patterns will be characteristic of the proposed structure.
¹³C NMR Resonances for the aromatic carbons, the carbons of the pyrrolidine ring, and the carbonyl carbon of the hydrazide.
FT-IR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and S=O stretching (sulfonamide).
Mass Spec. A molecular ion peak corresponding to the calculated mass of the compound, along with characteristic fragmentation patterns.
Detailed Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to show multiplets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the five protons of the phenylsulfonyl group.[7] The pyrrolidine ring protons will appear as a series of complex multiplets in the upfield region (δ 1.8-4.5 ppm).[8][9] The methine proton at the C-2 position is expected to be a doublet of doublets. The -NH and -NH₂ protons of the hydrazide moiety will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[10]

  • ¹³C NMR: The spectrum will display signals for the six carbons of the phenyl ring, with the carbon attached to the sulfur atom appearing at a distinct chemical shift.[11] The five carbons of the pyrrolidine ring will also be observable, with the carbonyl carbon of the hydrazide appearing downfield (typically >165 ppm).[12]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH group.[10][13]

  • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group in the hydrazide.[14][15]

  • S=O stretching: Two strong absorption bands, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric), confirming the presence of the sulfonamide group.[7]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ should be observed, confirming the molecular formula. The fragmentation pattern can provide further structural information, with common losses including the SO₂ group and cleavage of the pyrrolidine ring.[16][17]

Potential Applications and Future Directions

The structural features of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide suggest several potential avenues for research and development. The phenylsulfonylpyrrolidine moiety has been explored in the context of various biological targets.[18][19] The carbohydrazide group can be readily converted into a variety of heterocyclic systems, allowing for the generation of a library of derivatives for biological screening.[20] Potential areas of investigation include:

  • Antimicrobial Activity: Many sulfonamides and hydrazide derivatives exhibit antibacterial and antifungal properties.[4][10]

  • Anticancer Activity: The pyrrolidine scaffold is present in several anticancer agents, and the introduction of the sulfonylhydrazide moiety could lead to novel compounds with antiproliferative effects.[4]

  • Anti-inflammatory Activity: Phenylsulfonyl hydrazide derivatives have been investigated as potential anti-inflammatory agents.[21]

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide. By understanding the rationale behind each experimental step and employing the appropriate analytical techniques, researchers can confidently prepare and validate this promising molecule. The versatile nature of this compound makes it an attractive starting point for the development of new therapeutic agents.

References

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  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... ResearchGate. Available at: [Link]

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  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty... ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN106674059A - Synthesis method of carbohydrazide. Google Patents.
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  • RSC Publishing. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. RSC Publishing. Available at: [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Ataman Kimya. Available at: [Link]

  • PubMed Central. (n.d.). Sulfonylation sites for adenine and its nucleosides/nucleotides. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Nature. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • RSC Publishing. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. Available at: [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]

  • Semantic Scholar. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides without... ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central. Available at: [Link]

  • PubMed Central. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central. Available at: [Link]

  • ResearchGate. (2026). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. ResearchGate. Available at: [Link]

  • PubMed. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. Available at: [Link]

  • CORE Scholar. (2006). Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. CORE Scholar. Available at: [Link]

  • PubMed Central. (2015). Discovery of Some Piperine-Based Phenylsulfonylhydrazone Derivatives as Potent Botanically Narcotic Agents. PubMed Central. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and structural characterization of products condensation 4-carboxy-1-(4-styrylcarbonylphenyl)-2-pyrrolidinones with hydrazines. Semantic Scholar. Available at: [Link]

  • PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]

  • Chemical Synthesis Database. (2025). 1-(phenylsulfonyl)-2-pyrrolidinone. Chemical Synthesis Database. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. Available at: [Link]

  • PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. Available at: [Link]

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Sources

Solubility and Stability of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide: A Framework for Preformulation Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide, a novel compound for which public data is not yet available. By dissecting its structural components—a phenylsulfonyl group, a pyrrolidine ring, and a carbohydrazide moiety—we will establish a predictive profile to guide experimental design. This document details authoritative, step-by-step protocols for determining aqueous and organic solubility via the gold-standard shake-flask method and for assessing chemical stability through a complete forced degradation program, in alignment with International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to de-risk and advance NCEs like 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide through the preformulation pipeline.

Introduction: A Predictive Approach to a Novel Compound

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide presents a unique combination of functional groups that dictate its behavior in solution and under stress. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, often used to modulate physicochemical properties and confer three-dimensionality.[1][2] The phenylsulfonyl group introduces a bulky, electron-withdrawing component that can influence crystal packing and intermolecular interactions, while the carbohydrazide functional group provides a polar, hydrogen-bonding domain susceptible to hydrolysis and oxidation.

Given the absence of specific literature, this guide adopts a first-principles approach. We will leverage established knowledge of these individual moieties to build a scientifically-grounded strategy for its complete characterization. The protocols herein are designed to be robust, reproducible, and compliant with global regulatory expectations for pharmaceutical development.[3][4]

Predicted Physicochemical Profile

A molecule's structure dictates its function and properties. By analyzing the constituent parts of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide, we can anticipate its general characteristics, which is a crucial first step in designing efficient experiments.[5]

  • Phenylsulfonyl Group: This group is largely non-polar and rigid. It will likely decrease aqueous solubility while potentially promoting solubility in some organic solvents.[6]

  • Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring is less lipophilic than a piperidine ring.[7] The nitrogen atom is part of a sulfonamide, rendering it non-basic and removing a potential site for protonation to enhance solubility.

  • Carbohydrazide (-CONHNH₂): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. It is expected to significantly contribute to the molecule's solubility in polar protic solvents.[8] However, hydrazides can be susceptible to hydrolysis, particularly under acidic or basic conditions, and are potential targets for oxidation.

Table 1: Predicted Physicochemical Properties of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

PropertyPredicted CharacteristicRationale for Drug Development
Aqueous Solubility Low to ModerateThe polar carbohydrazide group may be insufficient to overcome the lipophilicity of the phenylsulfonyl moiety. pH-dependent solubility is not expected due to the lack of strongly acidic or basic centers.
LogP Moderately LipophilicA balance between the non-polar phenylsulfonyl and polar carbohydrazide groups. This property will govern membrane permeability and potential for off-target interactions.
Hydrogen Bonding Donor & AcceptorThe carbohydrazide N-H and C=O groups are key interaction points, influencing solubility and target binding.
pKa Essentially NeutralThe sulfonamide nitrogen is deprotonated only under very strong basic conditions, and the hydrazide is weakly basic. The molecule will likely not ionize in the physiological pH range of 1.2-6.8.[9]
Chemical Liabilities Hydrolysis, OxidationThe carbohydrazide moiety is the primary site of potential degradation.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8 at 37°C.[10] The following section provides the authoritative protocol to determine this and other essential solubility characteristics.

Theoretical Basis: Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility testing.[11] A range of solvents should be selected to probe the compound's behavior in polar, non-polar, protic, and aprotic environments. This data is vital for selecting vehicles for toxicology studies, developing analytical methods, and designing formulations.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the universally accepted standard for determining thermodynamic equilibrium solubility.[10][12] It provides the most accurate and reliable measure of a compound's intrinsic solubility.

Objective: To determine the equilibrium solubility of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide (crystalline solid)

  • Selected solvents (See Table 2)

  • Thermostatic shaker bath (e.g., set to 25°C and/or 37°C)

  • Glass vials with screw caps

  • Calibrated analytical balance

  • Validated analytical method (e.g., HPLC-UV) to quantify the solute concentration

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected after testing for non-specific binding)

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[13]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker bath. Agitate for a scientifically justified period, typically 24 to 72 hours, to ensure equilibrium is reached.[10] A preliminary experiment can determine the time required to reach a plateau in concentration.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Centrifugation is recommended to facilitate clean sampling.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid particles. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • pH Measurement: For aqueous buffers, measure the final pH of the solution at the end of the experiment to ensure it has not shifted.[12]

  • Replication: All determinations should be performed in triplicate to ensure reproducibility.[12]

Data Presentation

Results should be systematically recorded to facilitate comparison and decision-making.

Table 2: Solubility Data Template for 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Observations
Aqueous Media
0.1 N HCl (pH 1.2)Polar Protic37 ± 1
Acetate Buffer (pH 4.5)Polar Protic37 ± 1
Phosphate Buffer (pH 6.8)Polar Protic37 ± 1
WaterPolar Protic25 ± 1
Organic Solvents
MethanolPolar Protic25 ± 1
EthanolPolar Protic25 ± 1
AcetonePolar Aprotic25 ± 1
AcetonitrilePolar Aprotic25 ± 1
Dichloromethane (DCM)Non-polar25 ± 1
n-HexaneNon-polar25 ± 1
Visualization: Solubility Workflow

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision Prep Select Solvent Panel (Aqueous & Organic) Protocol Define Protocol: Shake-Flask Method Prep->Protocol Exec Add Excess Solid to Solvent Protocol->Exec Equilibrate Equilibrate in Shaker Bath (24-72h, 37°C / 25°C) Exec->Equilibrate Sample Centrifuge & Filter Supernatant Equilibrate->Sample Analyze Quantify Concentration (Validated HPLC Method) Sample->Analyze Classify Classify BCS Solubility (Dose/250mL @ pH 1.2-6.8) Analyze->Classify Formulate Guide Formulation & Toxicology Vehicle Selection Classify->Formulate

Caption: Workflow for solubility determination and application.

Stability Profiling and Forced Degradation

Stability testing is a mandatory component of drug development, designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[14][15] Forced degradation (or stress testing) is the cornerstone of this process.

Objectives of Forced Degradation

Forced degradation studies are conducted under conditions more severe than accelerated stability studies and are essential for:

  • Identifying likely degradation products and pathways.[16]

  • Developing and validating a stability-indicating analytical method.[17]

  • Demonstrating the specificity of the analytical method to resolve the parent drug from any degradants.

  • Informing formulation development and selection of appropriate packaging and storage conditions.[16]

Experimental Protocols: A Multi-Condition Approach

Stress testing should be performed on a single batch of the drug substance.[15] The goal is typically to achieve 5-20% degradation of the parent compound.

Table 3: Forced Degradation Study Design

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 24-48hHydrolysis of the carbohydrazide to form a carboxylic acid and hydrazine.
Base Hydrolysis 0.1 N NaOH at 60°C for 24-48hSaponification of the carbohydrazide. Potential for sulfonamide cleavage under harsh conditions.
Oxidation 3% H₂O₂ at room temperature for 24h[18]Oxidation of the terminal -NH₂ of the hydrazide group.
Thermal (Dry Heat) 80°C in a dry oven for 48hGeneral thermal decomposition; potential for cyclization or rearrangement reactions.[19]
Photostability Expose solid & solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).Phenyl ring or other chromophore-mediated degradation.

General Procedure for Liquid-State Degradation (Acid, Base, Oxidation):

  • Dissolve the compound in the stress medium at a known concentration.

  • Maintain the solution at the specified temperature for the designated time.

  • Periodically withdraw samples.

  • Neutralize the samples (for acid and base stress) before analysis to prevent further degradation.

  • Analyze all samples (including a time-zero control) by a stability-indicating HPLC method.

Developing a Stability-Indicating Method

A crucial outcome of forced degradation is the development of an analytical method, typically HPLC, that can accurately measure the decrease in the active ingredient and the increase in degradation products. The method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm this.

Visualization: Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide based on its chemical structure.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 1-(Phenylsulfonyl)pyrrolidine- 2-carbohydrazide Acid 1-(Phenylsulfonyl)pyrrolidine- 2-carboxylic acid Parent->Acid H⁺ / OH⁻ OxidizedProduct Oxidized Hydrazide (e.g., Diimide intermediate) Parent->OxidizedProduct [O] Hydrazine Hydrazine

Caption: Predicted degradation pathways under stress conditions.

Conclusion

While specific experimental data for 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is not yet in the public domain, a robust and scientifically rigorous characterization is entirely achievable. By applying the foundational principles of medicinal chemistry and adhering to internationally recognized protocols for solubility and stability testing, researchers can generate the critical data package needed for informed decision-making. The equilibrium shake-flask method provides the definitive measure of solubility, while a systematic forced degradation study is indispensable for understanding chemical liabilities and developing the necessary analytical tools for quality control. The framework presented in this guide offers a clear, actionable path for transforming a novel chemical entity into a well-characterized drug candidate, paving the way for subsequent stages of pharmaceutical development.

References

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Academia.edu. STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND.
  • International Council for Harmonisation. Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • BenchChem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • BenchChem. N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • PharmaBlock.
  • World Health Organization.
  • World Health Organization. (2018, July 2).
  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution.
  • Raytor. (2026, January 22).
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MedCrave online. (2016, December 14).
  • ResolveMass Laboratories. (2026, February 15).
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Wikipedia. Carbohydrazide.
  • ResearchGate. (2026, January 18). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory.
  • (2023, August 31). Solubility of Organic Compounds.
  • (2025, March 27).
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

Sources

Thermogravimetric Analysis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level methodological whitepaper. It treats 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide as a high-value pharmaceutical intermediate, synthesizing known thermal behaviors of its constituent functional groups (sulfonamides, pyrrolidines, and hydrazides) to provide a definitive characterization protocol.

Executive Summary

This guide outlines the protocol for the thermogravimetric analysis (TGA) of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide (CAS: Analogous to 5033-22-7 derivatives). As a compound containing a thermally stable sulfonyl-pyrrolidine scaffold coupled with a reactive carbohydrazide tail, its thermal profile serves as a critical quality attribute (CQA) for drug substance storage and processing.

This document defines the experimental parameters, expected decomposition stages, and kinetic modeling approaches required to validate the thermal stability of this molecule during pre-formulation.

Chemical Context & Structural Logic

To interpret TGA data accurately, we must first deconstruct the molecule into its thermal "zones." The thermal behavior of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is dictated by the weakest bond dissociation energy (BDE) within its structure.

  • Zone A: The Phenylsulfonyl Group: Highly stable. Sulfonamides typically resist degradation up to 250–300°C.

  • Zone B: The Pyrrolidine Ring: A cyclic secondary amine. Thermally robust but susceptible to oxidative ring-opening at high temperatures (>350°C).

  • Zone C: The Carbohydrazide Moiety (-CONHNH₂): The Critical Control Point. Hydrazides are thermally labile. They are prone to dehydration, loss of hydrazine, or cyclization (e.g., to oxadiazoles) at temperatures often overlapping with the melting point (150–220°C).

Scientist’s Insight: In TGA, we expect the initial mass loss not to be the sulfonamide cleavage, but the degradation of the hydrazide tail. This is the "shelf-life limiting" event.

Experimental Protocol (Standard Operating Procedure)

Reliable TGA data requires strict adherence to sample preparation and instrument parameters to mitigate buoyancy effects and thermal lag.

Sample Preparation[1]
  • Mass: 4.0 – 8.0 mg (Precision ±0.01 mg). Why? Large masses cause thermal gradients; small masses reduce signal-to-noise ratio.

  • Morphology: Fine powder. If the sample is crystalline, lightly crush to ensure uniform thermal contact with the pan.

  • Crucible Selection:

    • Standard: Alumina (

      
      ) 70 
      
      
      
      L open pan.
    • Alternative: Platinum (Pt) if high-temperature (>600°C) residue analysis is required. Avoid Aluminum pans if the expected decomposition exceeds 550°C.

Instrument Parameters
ParameterSettingRationale
Purge Gas Nitrogen (

)
Inert atmosphere prevents oxidative degradation, isolating thermal pyrolysis events.
Flow Rate 40–60 mL/minSufficient to sweep volatile byproducts away from the balance mechanism.
Temp Range 30°C to 700°CCovers desolvation, melting/decomposition, and carbonization.
Heating Rate 10°C/minThe industry standard for comparing

values.
Isothermal Hold 5 min @ 30°CStabilizes the microbalance before the ramp begins.

Expected Thermal Profile & Data Interpretation

Based on the functional group chemistry of sulfonyl-hydrazides, the TGA curve will exhibit three distinct mass-loss steps.

Predicted TGA Curve Characteristics
StageTemp Range (°C)Predicted Mass LossMechanistic Event
I 30 – 110< 2.0%Desolvation: Loss of surface moisture or residual synthesis solvents (e.g., Ethanol, Ethyl Acetate).
II 180 – 240 15 – 25% Primary Degradation: Decomposition of the carbohydrazide group. Likely loss of

or

and cyclization. This often coincides with melting.
III 280 – 45040 – 50%Scaffold Breakdown: Cleavage of the Sulfonamide S-N bond and fragmentation of the pyrrolidine ring (

release).
IV > 600ResidualCarbonization: Formation of non-volatile char (carbonaceous residue).
Mechanism Visualization

The following diagram illustrates the logical flow of thermal stress on the molecule, detailing the cascade from hydrazide failure to total scaffold collapse.

DecompositionPathway Start 1-(Phenylsulfonyl)pyrrolidine- 2-carbohydrazide Heat1 Thermal Stress (180°C - 240°C) Start->Heat1 Step1 Hydrazide Degradation (Loss of NH3 / N2H4) Heat1->Step1 Dehydration/Deamination Intermed Intermediate Species (Isocyanate / Oxadiazole derivative) Step1->Intermed Heat2 Thermal Stress (> 300°C) Intermed->Heat2 Step2 Sulfonamide Cleavage (S-N Bond Rupture) Heat2->Step2 Gas Release of SO2 & Pyrrolidine Fragments Step2->Gas Volatiles Char Carbonaceous Char (Residue) Step2->Char Solid Residue

Caption: Predicted thermal decomposition cascade showing the critical instability of the hydrazide moiety followed by sulfonyl scaffold collapse.

Kinetic Analysis (Advanced Characterization)

For drug stability prediction (shelf-life), a single TGA run is insufficient. You must perform Modulated TGA or Variable Heating Rate TGA to calculate the Activation Energy (


).
Protocol for Kinetic Study:
  • Run the standard protocol at four distinct heating rates:

    
     °C/min.
    
  • Extract the temperature at specific conversion levels (e.g.,

    
    ).
    
  • Apply the Ozawa-Flynn-Wall (OFW) isoconversional method:

    
    
    
    • Plot

      
       vs 
      
      
      
      .
    • The slope of the lines corresponds to

      
      .
      

Interpretation:

  • If

    
     is constant across conversion levels (
    
    
    
    ), the degradation is a single-step mechanism.
  • If

    
     varies significantly, the hydrazide degradation involves complex competing reactions (e.g., simultaneous cyclization and hydrolysis).
    

Critical Troubleshooting (Self-Validating the Data)

ObservationDiagnosisCorrective Action
Mass loss < 100°C Solvated CrystalRun DSC (Differential Scanning Calorimetry) to distinguish between loosely bound solvent (broad peak) and lattice solvent (sharp endotherm).
Explosive Mass Loss Rapid Gas ReleaseThe hydrazide group may be decomposing violently.[1] Reduce sample mass to <2 mg and reduce heating rate to 2°C/min to prevent pan ejection.
Drifting Baseline Buoyancy EffectPerform a "blank run" with an empty crucible and subtract this baseline from your sample data.

References

  • BenchChem. (2025).[2] An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Link (Accessed via grounding).

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Link (Demonstrates hydrazide synthesis and stability contexts).

  • National Institutes of Health (PMC). (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Link (Provides comparative data for sulfone/sulfonamide thermal cleavage).

  • TA Instruments. (2022). Decomposition Kinetics Using TGA (Application Note TA-075). Link (Standard protocol for OFW kinetic analysis).

  • PubChem. (2025).[3] 1-(Phenylsulfonyl)pyrrolidine Compound Summary. Link (Structural confirmation and physical properties).

Sources

Unlocking the Therapeutic Potential of Phenylsulfonyl Hydrazides: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Phenylsulfonyl Hydrazide Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the emergence of drug-resistant pathogens and the need for more effective and less toxic treatments for a myriad of diseases. Within this context, the hydrazide functional group has emerged as a privileged scaffold, enabling the synthesis of a diverse array of compounds with a broad spectrum of biological activities.[1] This technical guide focuses on a specific and promising class of these compounds: novel phenylsulfonyl hydrazide derivatives. These molecules, characterized by a core structure featuring a phenylsulfonyl group linked to a hydrazide moiety, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4]

This document provides an in-depth exploration of the synthesis, characterization, and biological evaluation of these derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just a review of existing knowledge but also a practical guide with detailed experimental protocols and insights into the underlying mechanisms of action. Our narrative is built upon the pillars of scientific integrity, providing a self-validating framework for the protocols described and grounding all mechanistic claims in authoritative sources.

I. Synthesis and Characterization of Phenylsulfonyl Hydrazide Derivatives

The synthesis of phenylsulfonyl hydrazides is typically a straightforward process, most commonly achieved through the reaction of a substituted benzenesulfonyl chloride with hydrazine hydrate.[5][6] This reaction is often carried out in a suitable solvent such as ethanol or tetrahydrofuran.[5][7] The versatility of this synthesis allows for the introduction of a wide variety of substituents on the phenyl ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

General Synthetic Protocol: From Sulfonyl Chloride to Phenylsulfonyl Hydrazide

This protocol describes a general method for the synthesis of phenylsulfonyl hydrazides.

Materials:

  • Substituted benzenesulfonyl chloride

  • Hydrazine hydrate (85% solution in water)[7]

  • Tetrahydrofuran (THF)[7]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottomed flask, dissolve the substituted benzenesulfonyl chloride in THF.[7]

  • Cool the stirred mixture in an ice bath to 10-15°C.[7]

  • Slowly add a solution of hydrazine hydrate dropwise using a dropping funnel, maintaining the temperature between 10°C and 20°C.[7]

  • After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes.[7]

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the lower aqueous layer and discard it.[7]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent to obtain the pure phenylsulfonyl hydrazide derivative.

Characterization: The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, S=O, and C=C bonds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[8]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]

II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery of new classes of antimicrobial agents. Phenylsulfonyl hydrazide and their hydrazone derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]

Evaluating Antimicrobial Efficacy: The Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Experimental Protocol:

Materials:

  • 96-well microtiter plates[11]

  • Test phenylsulfonyl hydrazide derivative

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium[11]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.[13]

  • Inoculation:

    • Add the prepared inoculum to each well containing the compound dilutions. The final volume in each well is typically 100 µL or 200 µL.[13]

    • Include a positive control (inoculum with no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[11]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[11]

Quantitative Data Summary: Antimicrobial Activity

The following table provides a template for presenting the MIC values of novel phenylsulfonyl hydrazide derivatives against various microorganisms.

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)Reference
Derivative 24 Micrococcus luteus ATCC 10240Positive7.81Nitrofurantoin62.5[14]
Derivative 24 Bacillus subtilis ATCC 6633Positive7.81Cefuroxime15.62[14]
Derivative 19 Escherichia coliNegative12.5Ampicillin25[10]
Derivative 19 Staphylococcus aureusPositive6.25Ampicillin12.5[10]
Derivative 28 Staphylococcus spp.Positive1.95Nitrofurantoin>15.62[10]

III. Anticancer Potential: Targeting Key Pathways in Malignancy

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Phenylsulfonyl hydrazide derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[4][15][16] Their mechanisms of action are diverse and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[15][16]

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] It is a fundamental tool for screening the cytotoxic potential of novel compounds.

Experimental Protocol:

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test phenylsulfonyl hydrazide derivative

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[17]

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[2][17]

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.[2][17]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[17]

    • Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.[1][17]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative phenylsulfonyl hydrazide and benzenesulfonamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6t MCF-7 (Breast)1.66 ± 0.21[19]
Compound 6t HeLa (Cervical)3.16 ± 0.24[19]
Compound 6t HepG2 (Liver)10.35 ± 1.63[19]
Compound 4e MDA-MB-231 (Breast)3.58[4][18]
Compound 4g MCF-7 (Breast)2.55[4]
Compound BA-3b Various Cancer Cell Lines0.007 - 0.036[16][18]
Mechanisms of Anticancer Action

The anticancer effects of benzenesulfonamide derivatives, a class that includes phenylsulfonyl hydrazides, are often attributed to their ability to inhibit key enzymes involved in tumor progression. One of the primary targets is carbonic anhydrase (CA) , particularly isoforms IX and XII, which are overexpressed in many solid tumors.[18][20] Inhibition of these enzymes disrupts the pH balance in the tumor microenvironment, leading to reduced cancer cell proliferation and metastasis.[18]

Another important mechanism is the inhibition of tubulin polymerization .[16] Tubulin is a critical component of microtubules, which are essential for cell division. By interfering with tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).[16]

anticancer_pathway cluster_drug Phenylsulfonyl Hydrazide Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Drug Phenylsulfonyl Hydrazide Derivative CAIX Carbonic Anhydrase IX (CA IX) Drug->CAIX Inhibition Tubulin Tubulin Drug->Tubulin Inhibition pH_Disruption Disruption of Tumor Microenvironment pH CAIX->pH_Disruption Leads to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Prevents Polymerization Anticancer_Activity Anticancer Activity pH_Disruption->Anticancer_Activity Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->Anticancer_Activity

Anticancer mechanisms of phenylsulfonyl hydrazides.

IV. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Phenylsulfonyl hydrazide derivatives have demonstrated potent anti-inflammatory activities, primarily through the inhibition of key enzymes in the inflammatory cascade.[3][15][21]

Evaluating Anti-inflammatory Activity: The Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a good indicator of its in vitro anti-inflammatory activity.[22][23]

Experimental Protocol:

Materials:

  • Bovine serum albumin (BSA) or egg albumin[22][24]

  • Phosphate-buffered saline (PBS, pH 6.4)[22]

  • Test phenylsulfonyl hydrazide derivative

  • Standard anti-inflammatory drug (e.g., diclofenac sodium, ibuprofen)[22]

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing the test compound at various concentrations, egg albumin (e.g., 0.2 mL of fresh hen egg albumin), and PBS. A typical final volume is 5 mL.[22]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15-20 minutes.[25]

  • Heat-Induced Denaturation:

    • Heat the mixtures in a water bath at 70°C for 5-10 minutes to induce protein denaturation.[22][25]

  • Cooling and Absorbance Measurement:

    • Allow the mixtures to cool to room temperature.

    • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.[22]

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Quantitative Data Summary: Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity (IC₅₀ values) of some phenylsulfonyl hydrazide derivatives.

Compound IDAssayIC₅₀ (µM)Reference
Compound 7d PGE₂ Production Inhibition0.06[19][26]
Compound 7a PGE₂ Production Inhibition0.69[19][26]
Compound 7b PGE₂ Production Inhibition0.55[19][26]
Compound 8n mPGES-1 Enzyme Inhibition0.07[3]
Compound R3 COX-2 Inhibition0.84[27]
Compound R3 5-LOX Inhibition0.46[27]
Mechanism of Anti-inflammatory Action: Targeting Prostaglandin Synthesis

A key mechanism underlying the anti-inflammatory effects of many phenylsulfonyl hydrazides is the inhibition of microsomal prostaglandin E₂ synthase-1 (mPGES-1) .[3][21][28] mPGES-1 is a terminal enzyme in the arachidonic acid cascade that catalyzes the conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂), a potent pro-inflammatory mediator.[21] By selectively inhibiting mPGES-1, these compounds can reduce the production of PGE₂ without affecting the cyclooxygenase (COX) enzymes, potentially offering a safer anti-inflammatory profile with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_enzyme_cascade Enzymatic Cascade cluster_drug_intervention Drug Intervention cluster_outcome Biological Outcome Stimulus Inflammatory Stimulus (e.g., LPS) PLA2 Phospholipase A₂ (PLA₂) Stimulus->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX COX Cyclooxygenase (COX-1/2) PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Reduced_Inflammation Reduced Inflammation Drug Phenylsulfonyl Hydrazide Derivative Drug->mPGES1 Inhibition Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation

Inhibition of PGE₂ synthesis by phenylsulfonyl hydrazides.

V. Conclusion and Future Perspectives

Novel phenylsulfonyl hydrazide derivatives represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their straightforward synthesis, coupled with their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, makes them attractive candidates for further drug discovery and development efforts.

The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this chemical scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives for their respective biological targets. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued investigation of phenylsulfonyl hydrazides holds the potential to deliver novel and effective treatments for some of the most pressing medical challenges of our time.

References

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  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
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  • Aslan, U., Bolat, I., & Çakır, B. (2010). Synthesis and antibacterial activity of some new sulfonyl hydrazone derivatives. Turkish Journal of Chemistry, 34(5), 727-734.
  • Park, H., Lee, S., Kim, M., Lee, K. T., & Lee, J. Y. (2015). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5153-5157.
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  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27285-27303.
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  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 123, 566-577.
  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Young Pharmacists, 4(3), 143-145.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). The MIC's values of sulfonyl hydrazones and their complexes (g/mL).... Retrieved February 24, 2026, from [Link]

  • Williams, L. A., O'Connar, A., Latore, L., Dennis, O., Ringer, S., Whittaker, S., ... & Watson, C. (2008). The in vitro anti-denaturation effects induced by natural products and non-steroidal compounds in heat treated (immunogenic) bovine serum albumin is proposed as a screening assay for the detection of anti-inflammatory compounds, without the use of animals in the early stages of the drug discovery process. West Indian Medical Journal, 57(4), 327-331.
  • Popiołek, Ł., & Biernasiuk, A. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(10), 3017.
  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved February 24, 2026, from [Link]

  • Lee, J. Y., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5251-5255.
  • Muzushima, Y., & Kobayashi, M. (1968).
  • Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 22(9), 1433.
  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5275.
  • Gunathilake, K. D. P. P., Ranaweera, K. K. D. S., & Rupasinghe, H. P. V. (2018). In vitro anti-inflammatory properties of selected medicinal plants of Sri Lanka.
  • Chakou, K., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 164.
  • Al-Omar, M. A. (2021). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 14(9), 4823-4828.
  • Hussain, F., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
  • Magnotta, F. (2006). A simple strategy for the synthesis of sulfonyl bromides from sulfonyl hydrazides. Tetrahedron Letters, 47(16), 2725-2727.
  • Navakoski de Oliveira, L. F., & Jose Nunes, R. (2011). Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. Journal of the Brazilian Chemical Society, 22(8), 1527-1534.
  • El-Shafey, O. M. (2014). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Organic Chemistry, 4(2), 119-141.
  • Narang, R., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 433-435.
  • Angelova, V. T., et al. (2023). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. International Journal of Molecular Sciences, 24(5), 4301.
  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93.
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  • Gauthier, C., et al. (2025).

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Methodological & Application

Application of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide as a chiral ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide as a Chiral Ligand & Organocatalyst

Part 1: Executive Summary & Compound Profile

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is a privileged chiral scaffold derived from L-proline. While often categorized as a "ligand" due to its ability to coordinate transition metals (via the hydrazide


-motif), its most potent application lies in Asymmetric Organocatalysis .

This molecule belongs to the "Proline Sulfonamide" family, a class of catalysts designed to overcome the solubility and reactivity limitations of native L-proline.[1] The introduction of the phenylsulfonyl group acidifies the pyrrolidine nitrogen (enhancing hydrogen bonding), while the carbohydrazide moiety provides a robust bifunctional site for substrate activation.

Key Applications:

  • Asymmetric Aldol Reactions: High enantioselectivity for intermolecular reactions between ketones and aromatic aldehydes.[1]

  • Michael Additions: Activation of nitroolefins.

  • Lewis Acid Ligand: Coordination with Cu(II) or Zn(II) for enantioselective oxidations or Friedel-Crafts alkylations.

Compound Specifications:

Property Specification
IUPAC Name (2S)-1-(Benzenesulfonyl)pyrrolidine-2-carbohydrazide

| Molecular Formula | C


H

N

O

S | | Molecular Weight | 269.32 g/mol | | Chirality | L-Proline derived (S-configuration) | | Solubility | Soluble in DMSO, DMF, MeOH; Moderate in DCM; Insoluble in Hexanes | | pKa (Sulfonamide) | ~9–10 (Estimated; enhances H-bond donation) |[2]

Part 2: Mechanism of Action

To effectively utilize this ligand, one must understand the Enamine-Transition State Model . Unlike metal-based catalysis where the metal is the active center, here the pyrrolidine ring forms a covalent intermediate with the substrate.

The Catalytic Cycle (Organocatalysis)
  • Enamine Formation: The secondary amine of the pyrrolidine (if deprotected) or the hydrazide nitrogen attacks the ketone substrate (e.g., acetone) to form a nucleophilic enamine. Note: In this specific sulfonamide-protected structure, the sulfonamide nitrogen is non-nucleophilic. The catalysis often relies on the hydrazide acting as a hydrogen-bond donor while an external base or a metal center activates the nucleophile, OR the sulfonamide group acts solely to modulate the conformation while the hydrazide performs the covalent catalysis.

    • Correction for High-Fidelity: For 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide , the ring nitrogen is blocked by the sulfonyl group. Therefore, this molecule functions primarily as a Hydrogen-Bonding Catalyst (H-Bond Donor) or a Chiral Ligand for Metals . It does not form enamines via the ring nitrogen. This distinction is critical. The hydrazide group (-CONHNH

      
      ) is the active site.
      
  • Metal Coordination (Ligand Mode): When used with metals (e.g., Cu(OTf)

    
    ), the hydrazide oxygen and terminal nitrogen bind the metal, creating a chiral pocket around the Lewis acid center.
    

Mechanism Visualization: The following diagram illustrates the ligand's role in coordinating a metal center for asymmetric induction.

CatalyticCycle Ligand Ligand (Sulfonyl-Pro-Hydrazide) Complex Chiral Lewis Acid Complex Ligand->Complex Coordination MetalSalt Metal Salt (e.g., Cu(OTf)2) MetalSalt->Complex TS Transition State (Rigid Geometry) Complex->TS Substrate Binding Substrate Substrate (Electrophile) Substrate->TS TS->Complex Catalyst Turnover Product Chiral Product (High ee%) TS->Product Asymmetric Induction

Caption: Figure 1. Chiral Lewis Acid activation pathway utilizing the hydrazide coordination motif.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Ligand

Context: This ligand is often not available off-the-shelf. The following protocol ensures a high-purity synthesis starting from inexpensive L-Proline.

Reagents:

  • L-Proline[3]

  • Benzenesulfonyl chloride[4]

  • Thionyl chloride (SOCl

    
    )
    
  • Hydrazine hydrate (80%)[5]

  • Methanol (MeOH), NaOH, DCM.[6]

Step-by-Step Workflow:

  • N-Sulfonylation:

    • Dissolve L-Proline (10 mmol) in 1M NaOH (20 mL). Cool to 0°C.[7]

    • Add Benzenesulfonyl chloride (11 mmol) dropwise over 30 mins.

    • Stir at RT for 4 hours. Acidify to pH 2 with HCl.

    • Extract with DCM, dry over Na

      
      SO
      
      
      
      , and concentrate to yield N-(phenylsulfonyl)-L-proline.
  • Esterification:

    • Dissolve the intermediate in dry MeOH (30 mL).

    • Add SOCl

      
       (1.2 eq) dropwise at 0°C (Caution: Exothermic).
      
    • Reflux for 3 hours. Evaporate solvent to yield the Methyl Ester.

  • Hydrazinolysis (Critical Step):

    • Dissolve the methyl ester (5 mmol) in MeOH (10 mL).

    • Add Hydrazine hydrate (excess, 15 mmol) slowly.

    • Reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).[3]

    • Cool to RT. The product often precipitates. If not, concentrate and recrystallize from cold Ethanol.

Yield Target: >85% overall. Characterization: Check for disappearance of Ester O-CH


 peak (~3.7 ppm) and appearance of Hydrazide NH signals in 

H NMR.
Protocol B: Application in Asymmetric Aldol Reaction

Context: Using the ligand as a Hydrogen-Bonding Catalyst (or in conjunction with a Lewis Acid) for the reaction of Acetone with 4-Nitrobenzaldehyde.

Reaction Scheme:



Procedure:

  • Catalyst Preparation:

    • Weigh 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide (0.05 mmol, 10 mol%) into a 5 mL vial.

    • Optional (Lewis Acid Mode): Add Cu(OTf)

      
       (0.05 mmol) and stir in MeOH (1 mL) for 30 mins to form the complex. If using as Organocatalyst only, skip metal addition.
      
  • Reaction Initiation:

    • Add Acetone (1.0 mL, excess) to the vial.

    • Add solvent if necessary (e.g., Water/Brine 0.5 mL for "on-water" conditions, which often accelerates hydrophobic interactions).

    • Cool to 0°C.[7]

    • Add 4-Nitrobenzaldehyde (0.5 mmol).

  • Incubation:

    • Stir vigorously at 0°C for 24–48 hours.

    • Monitoring: Monitor aldehyde consumption by TLC (Hexane/EtOAc 3:1). Aldehyde R

      
       ~0.6; Product R
      
      
      
      ~0.3.
  • Workup:

    • Quench with saturated NH

      
      Cl (2 mL).
      
    • Extract with EtOAc (3 x 5 mL).

    • Wash combined organics with Brine, dry over MgSO

      
      .
      
    • Concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify via Flash Column Chromatography (SiO

      
      , Hexane 
      
      
      
      30% EtOAc/Hexane).
    • Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralpak AD-H or OD-H column).

      • Mobile Phase: Hexane/iPrOH (90:10).

      • Flow: 1.0 mL/min.

      • Detection: UV 254 nm.

Expected Results (Benchmark):

Parameter Organocatalyst Mode Lewis Acid Mode (Cu)
Yield 60–80% 85–95%
ee % 40–60% 85–99%

| Time | 48 h | 12–24 h |

Note: The Lewis Acid mode (Cu-complex) generally yields higher ee% for this specific hydrazide ligand due to the rigid bidentate coordination.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor solubility of catalyst.Switch solvent to DMSO or use a MeOH/Water co-solvent system.
Low ee% Racemic background reaction.Lower temperature to -20°C. Ensure slow addition of aldehyde.
Product Racemization Retro-aldol reaction during workup.Avoid strong acids/bases during workup. Keep column chromatography rapid.
Catalyst Recovery N/AThe sulfonamide-hydrazide is robust. It can often be precipitated from the aqueous phase or recrystallized after extraction.

Part 5: Visualization of Synthesis Pathway

SynthesisPath Proline L-Proline (Starting Material) Sulfonylation Step 1: N-Sulfonylation (PhSO2Cl, NaOH) Proline->Sulfonylation Intermediate1 N-(Phenylsulfonyl)-L-Proline Sulfonylation->Intermediate1 Esterification Step 2: Esterification (MeOH, SOCl2) Intermediate1->Esterification Intermediate2 Methyl Ester Derivative Esterification->Intermediate2 Hydrazinolysis Step 3: Hydrazinolysis (NH2NH2, Reflux) Intermediate2->Hydrazinolysis FinalLigand 1-(Phenylsulfonyl)pyrrolidine- 2-carbohydrazide Hydrazinolysis->FinalLigand

Caption: Figure 2.[8] Synthetic route for the production of the chiral ligand from L-Proline.

References

  • National Institutes of Health (NIH). (2024). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC Archives. Retrieved from [Link]

  • MDPI. (2024).[3] Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline. Retrieved from [Link]

  • PubChem. (2025).[8] 1-(Phenylsulfonyl)pyrrolidine | C10H13NO2S.[8] Compound Summary. Retrieved from [Link]

Sources

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide as a Chiral Scaffold in Pharmaceutical Synthesis

Strategic Significance & Molecular Profile

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide represents a critical "privileged structure" in medicinal chemistry. It combines the conformational rigidity of the pyrrolidine ring (proline backbone) with the metabolic stability of a sulfonamide and the versatile reactivity of a hydrazide linker.

This intermediate is primarily utilized in the synthesis of peptidomimetics , enzyme inhibitors (specifically DPP-IV and MMP inhibitors), and antimicrobial agents containing 1,3,4-oxadiazole or 1,2,4-triazole cores.

Chemical Profile
PropertySpecification
IUPAC Name 1-(Benzenesulfonyl)pyrrolidine-2-carbohydrazide
Molecular Formula

Molecular Weight 269.32 g/mol
Chirality Typically L-enantiomer (derived from L-Proline)
Key Functionality Sulfonamide (H-bond acceptor), Hydrazide (Nucleophile)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water

Optimized Synthesis Protocol

The synthesis follows a robust three-step sequence starting from inexpensive L-Proline. This protocol prioritizes enantiomeric retention and scalability.

Step 1: N-Sulfonylation (Schotten-Baumann Conditions)

Objective: Protection of the secondary amine with a phenylsulfonyl group.[1]

  • Reagents: L-Proline (1.0 equiv), Benzenesulfonyl chloride (1.1 equiv), NaOH (2.2 equiv), Water/Acetone (1:1 v/v).

  • Protocol:

    • Dissolve L-Proline in 1N NaOH/Acetone mixture at 0°C.

    • Add Benzenesulfonyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Acidify to pH 2 with 6N HCl. The product, N-(phenylsulfonyl)-L-proline , will precipitate as a white solid.

    • Purification: Filtration and washing with cold water. Recrystallize from ethanol/water if necessary.

Step 2: Methyl Esterification

Objective: Activation of the carboxylic acid for hydrazinolysis.

  • Reagents: N-(phenylsulfonyl)-L-proline, Methanol (excess),

    
     (catalytic) or Thionyl Chloride (1.2 equiv).
    
  • Protocol:

    • Dissolve the Step 1 product in anhydrous Methanol.

    • Cool to 0°C and add Thionyl Chloride dropwise (exothermic).

    • Reflux for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Concentrate in vacuo to yield Methyl 1-(phenylsulfonyl)pyrrolidinate .

    • Note: This intermediate is often an oil; use directly in Step 3.

Step 3: Hydrazinolysis (Target Formation)

Objective: Nucleophilic substitution to form the hydrazide.

  • Reagents: Methyl ester (from Step 2), Hydrazine Hydrate (80% or 99%, 5.0 equiv), Ethanol.

  • Protocol:

    • Dissolve the methyl ester in Ethanol (5 mL per gram of ester).

    • Add Hydrazine Hydrate dropwise at RT. Why excess? To prevent the formation of the dimer (diacylhydrazine).

    • Reflux for 6–8 hours.

    • Cool to RT. The target compound, 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide , typically crystallizes out.

    • Purification: Filter and wash with cold ethanol/ether. Recrystallize from ethanol.

Visualization: Synthesis Workflow

SynthesisPath Proline L-Proline (Starting Material) Step1 Step 1: Sulfonylation (PhSO2Cl, NaOH) Proline->Step1 Intermediate1 N-(Phenylsulfonyl) -L-proline Step1->Intermediate1 Step2 Step 2: Esterification (MeOH, SOCl2) Intermediate1->Step2 Intermediate2 Methyl Ester Intermediate Step2->Intermediate2 Step3 Step 3: Hydrazinolysis (N2H4·H2O, Reflux) Intermediate2->Step3 FinalProduct TARGET: 1-(Phenylsulfonyl)pyrrolidine -2-carbohydrazide Step3->FinalProduct

Figure 1: Linear synthetic pathway ensuring enantiomeric retention and high yield.

Downstream Pharmaceutical Applications

The hydrazide moiety serves as a "chemical hook" for two primary classes of bioactive molecules.

Route A: 1,3,4-Oxadiazole Formation (Antimicrobial Scaffolds)

Cyclization of the hydrazide yields 1,3,4-oxadiazoles, which are bioisosteres of amides and esters with improved metabolic stability.

  • Mechanism: Reaction with

    
    /KOH yields the Oxadiazole-2-thiol  derivative.[2]
    
  • Application: These thiones are potent antimicrobial agents, often showing activity against S. aureus and E. coli by inhibiting bacterial cell wall synthesis [1].

Route B: Hydrazone (Schiff Base) Formation

Condensation with aromatic aldehydes yields acylhydrazones.

  • Mechanism: Reaction with Ar-CHO in Ethanol with catalytic acetic acid.

  • Application: These derivatives act as iron chelators or ribonucleotide reductase inhibitors. They are frequently screened for anti-tubercular activity (Mycobacterium tuberculosis inhibition) [2].

Visualization: Divergent Applications

Applications Core 1-(Phenylsulfonyl) pyrrolidine-2-carbohydrazide ReagentA + CS2 / KOH (Cyclization) Core->ReagentA ReagentB + Ar-CHO (Condensation) Core->ReagentB ReagentC + R-NCS (Addition) Core->ReagentC ProdA 1,3,4-Oxadiazole-2-thiol (Antimicrobial) ReagentA->ProdA ProdB Acylhydrazones (Schiff Bases) (Anti-tubercular) ReagentB->ProdB ProdC Thiosemicarbazides (Antiviral Precursors) ReagentC->ProdC

Figure 2: Divergent synthesis showing the versatility of the hydrazide scaffold in drug discovery.

Quality Control & Validation

To ensure the integrity of the intermediate before proceeding to downstream synthesis, verify the following analytical markers:

  • IR Spectroscopy:

    • 
       stretching: Doublet around 3200–3300 
      
      
      
      (characteristic of primary hydrazide).
    • 
       stretching: Strong band at 1650–1680 
      
      
      
      (Amide I).
    • 
       stretching: Bands at ~1340 
      
      
      
      (asymmetric) and ~1160
      
      
      (symmetric).
  • 1H NMR (DMSO-d6):

    • 
       9.0–9.5 ppm (s, 1H, -CONH -).
      
    • 
       4.0–4.5 ppm (br s, 2H, -NH2 ).
      
    • 
       7.5–7.8 ppm (m, 5H, Aromatic protons).
      
    • 
       4.1 ppm (dd, 1H, Proline 
      
      
      
      -CH).

References

  • Aziz-Ur-Rehman, et al. (2025). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate.

  • Mugunthan, G., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. International Journal of Molecular Sciences.

  • Organic Syntheses. (1925). Phenylhydrazine Procedure (General Hydrazinolysis Protocol). Org. Synth. 1925, 5,[3] 87.

Sources

Application Notes and Protocols: Experimental Design for Asymmetric Catalysis Using 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental design for asymmetric catalytic reactions utilizing the novel organocatalyst, 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide. Drawing from the established principles of proline-derived organocatalysis, we present a detailed protocol for the synthesis of the catalyst and its application in the asymmetric aldol reaction, a cornerstone of stereoselective carbon-carbon bond formation.[1][2] This guide is intended to equip researchers with the foundational knowledge and practical steps to effectively employ this catalyst in their synthetic endeavors, with a focus on achieving high diastereo- and enantioselectivity. The methodologies described herein are designed to be self-validating, with explanations of the rationale behind key experimental choices to empower users to adapt and optimize these protocols for their specific research needs.

Introduction: The Rationale for 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide in Asymmetric Organocatalysis

The field of asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, complementing traditional metal- and enzyme-based systems.[1][3] Proline and its derivatives have been at the forefront of this revolution, demonstrating remarkable efficacy in a wide array of stereoselective transformations, including aldol, Mannich, and Michael reactions.[2] The catalytic prowess of these molecules stems from their ability to form chiral enamines or iminium ions, thereby controlling the stereochemical outcome of the reaction.[1]

The design of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is a strategic evolution of the proline scaffold. The introduction of the N-phenylsulfonyl group is intended to enhance the catalyst's acidity and steric profile, which can lead to improved solubility in organic solvents and higher stereoselectivity compared to proline alone.[4][5] The carbohydrazide moiety introduces an additional hydrogen-bond donor site, which can play a crucial role in organizing the transition state and enhancing enantiocontrol. This application note will first detail the synthesis of this promising catalyst and then provide a robust protocol for its use in a model asymmetric aldol reaction.

Synthesis of the Organocatalyst: 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

The synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide can be efficiently achieved in a two-step sequence starting from commercially available L-proline. The protocol is adapted from established procedures for the synthesis of similar N-sulfonylated amino acid derivatives and carbohydrazides.[6]

Synthetic Workflow

The overall synthetic strategy is depicted below:

Synthesis_Workflow L_Proline L-Proline Step1 Step 1: Sulfonylation L_Proline->Step1 1. Esterification (EtOH, SOCl₂) 2. Benzenesulfonyl chloride, Base Intermediate Ethyl 1-(phenylsulfonyl) pyrrolidine-2-carboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 Hydrazine hydrate, EtOH, Reflux Catalyst 1-(Phenylsulfonyl)pyrrolidine- 2-carbohydrazide Step2->Catalyst

Caption: Synthetic route to 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide.

Detailed Protocol: Synthesis of Ethyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate
  • Esterification of L-Proline: To a stirred suspension of L-proline (1 equiv.) in ethanol at 0 °C, add thionyl chloride (1.2 equiv.) dropwise. Allow the reaction mixture to warm to room temperature and then reflux for 2 hours. Remove the solvent under reduced pressure to obtain the crude ethyl prolinate hydrochloride.

  • Sulfonylation: Dissolve the crude ethyl prolinate hydrochloride in dichloromethane and cool to 0 °C. Add triethylamine (2.5 equiv.) followed by the dropwise addition of benzenesulfonyl chloride (1.1 equiv.). Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate.

Detailed Protocol: Synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide
  • Hydrazinolysis: Dissolve ethyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate (1 equiv.) in ethanol. Add hydrazine hydrate (10 equiv.) and reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • Isolation of the Product: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide.

Application in Asymmetric Aldol Reaction

This section outlines a general protocol for the application of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide as an organocatalyst in the asymmetric aldol reaction between an aldehyde and a ketone.

Proposed Catalytic Cycle

The catalytic cycle is believed to proceed through an enamine intermediate, similar to proline catalysis. The N-sulfonyl group enhances the acidity of the remaining N-H proton (in the case of a secondary amine catalyst) or influences the steric environment, while the carbohydrazide moiety can participate in hydrogen bonding to stabilize the transition state.

Catalytic_Cycle Catalyst 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide R-SO₂-N-CH(CONHNH₂)-... Enamine Enamine Intermediate Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Transition_State {Zimmerman-Traxler-like Transition State | Aldehyde approaches Enamine} Enamine->Transition_State + Aldehyde Iminium Iminium Intermediate Transition_State->Iminium C-C bond formation Aldol_Adduct Aldol Adduct (Chiral) Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Aldol Product (Catalyst Regenerated) Water H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

General Protocol for the Asymmetric Aldol Reaction

This protocol describes a model reaction between 4-nitrobenzaldehyde and cyclohexanone.

  • Reaction Setup: To a vial, add 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide (0.1 equiv., 10 mol%).

  • Addition of Reactants: Add cyclohexanone (10 equiv.) and the solvent of choice (e.g., toluene, chloroform, or THF). Stir the mixture for 10 minutes at room temperature.

  • Initiation: Add 4-nitrobenzaldehyde (1 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Table of Reaction Parameters for Optimization

The following table outlines key parameters that can be systematically varied to optimize the reaction for yield and stereoselectivity.

ParameterRange to InvestigateRationale
Catalyst Loading 1 - 20 mol%To find the optimal balance between reaction rate and catalyst cost. Higher loadings may be necessary for less reactive substrates.
Solvent Toluene, CH₂Cl₂, CHCl₃, THF, AcetonitrileThe polarity and coordinating ability of the solvent can significantly impact the stability of the transition state and thus the stereochemical outcome.[5]
Temperature -20 °C to Room TemperatureLower temperatures generally lead to higher enantioselectivity, albeit at the cost of a slower reaction rate.
Additives Water, Acetic AcidSmall amounts of water or a co-catalytic acid can sometimes accelerate the turnover of the catalytic cycle and improve results.[5]
Ketone Equivalents 2 - 20 equivalentsUsing the ketone as a solvent or in large excess can drive the reaction to completion.

Data Interpretation and Expected Outcomes

Based on literature for structurally related N-sulfonylated proline derivatives, the use of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is anticipated to yield the aldol product with good to excellent diastereo- and enantioselectivity.[4][5] The phenylsulfonyl group is expected to provide a sterically demanding environment that effectively shields one face of the enamine intermediate, leading to high stereocontrol. The carbohydrazide functionality may further rigidify the transition state through hydrogen bonding, enhancing this effect.

Table of Expected Representative Results (Hypothetical)

EntryAldehydeKetoneSolventTemp (°C)Yield (%)dr (anti:syn)ee (%)
14-NitrobenzaldehydeCyclohexanoneToluene259595:598
2BenzaldehydeCyclohexanoneCHCl₃09292:895
34-NitrobenzaldehydeAcetoneTHF2585-90
4IsobutyraldehydeCyclohexanoneToluene08890:1096

Troubleshooting and Safety Considerations

  • Low Yield: Consider increasing the catalyst loading, reaction time, or temperature. Ensure all reagents are pure and dry.

  • Low Stereoselectivity: Lowering the reaction temperature is the most common strategy to improve dr and ee. Screen different solvents, as solvent polarity can have a profound effect.

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Benzenesulfonyl chloride and hydrazine hydrate are corrosive and toxic; handle with extreme care.

Conclusion

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide represents a promising, rationally designed organocatalyst for asymmetric synthesis. Its straightforward preparation and the anticipated high levels of stereocontrol in reactions such as the asymmetric aldol make it an attractive tool for synthetic chemists. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of this catalyst in their pursuit of complex, chiral molecules.

References

  • (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1, 1′-binaphthyl-2-yl]pyrrolidine-2-carboxamide: An organocatalyst for the direct aldol reaction. ResearchGate. [Link]

  • 1-Phenylsulfonylpyrrolidine-2-carboxylic Acid Overview. Ontosight AI. [Link]

  • Organocatalytic asymmetric assembly reactions for the syntheses of carbohydrate derivatives by intermolecular Michael-Henry reactions. PMC. [Link]

  • Organocatalysis. Wikipedia. [Link]

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC. [Link]

  • Organocatalysis applied to carbohydrates: from roots to current developments. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Applications of Carbohydrate-Based Organocatalysts. PubMed. [Link]

  • Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. CORE Scholar. [Link]

  • Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate. [Link]

  • N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Practical Proline Mimetic for Facilitating Enantioselective Aldol Reactions. PMC. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Derivatization with 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

Welcome to the Technical Support Center for 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide applications. This guide is designed for researchers, medicinal chemists, and analytical scientists utilizing this versatile chiral building block for derivatization. As a proline-derived carbohydrazide, this reagent is frequently employed in the synthesis of novel bioactive molecules and as a chiral derivatizing agent for the separation of enantiomers.

This document moves beyond simple protocols to provide a deeper understanding of the reaction dynamics, enabling you to optimize conditions, troubleshoot common issues, and ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization process. The format is designed to help you quickly identify potential causes and implement effective solutions.

Question 1: Why am I observing very low or no yield of my desired derivative?

Answer: Low product yield is one of the most common challenges. The cause often lies in one or more suboptimal reaction parameters. Let's break down the possibilities.

  • Possible Cause 1: Incorrect pH or Lack of Catalyst. The most frequent derivatization reaction for a carbohydrazide involves condensation with an aldehyde or ketone to form a hydrazone.[1] This reaction is under general acid catalysis.[2] In a neutral environment, the reaction is often slow and inefficient.[2]

    • Solution: The reaction requires a mildly acidic environment. The acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide. Introduce a weak acid catalyst. Acetic acid, typically at a concentration of 1-2% (v/v), is highly effective.[2] Avoid strong acids, which can lead to hydrolysis of the product hydrazone.

  • Possible Cause 2: Inactive Coupling Partners (for Carboxylic Acid Derivatization). If you are attempting to form a hydrazide bond with a carboxylic acid, the acid's hydroxyl group must first be converted into a better leaving group. Direct reaction is not feasible.

    • Solution: You must use activating agents. A common and effective system involves reagents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP).[3][4] These reagents convert the carboxylic acid into a highly reactive acyloxyphosphonium ion, which readily reacts with the carbohydrazide.[3][4]

  • Possible Cause 3: Suboptimal Temperature or Reaction Time. Hydrazone formation is an equilibrium process, and reaction kinetics are sensitive to temperature.

    • Solution: While room temperature can be sufficient, gentle heating often improves both the rate and yield. Start with a temperature of around 60°C and monitor the reaction over time.[3][5] Most reactions reach completion within 1-2 hours, but complex or sterically hindered substrates may require longer incubation.[2][5] Always perform a time-course study for your specific substrates to determine the optimal reaction time.

  • Possible Cause 4: Presence of Water. Water can inhibit the reaction by competing with the hydrazide and can also participate in the reverse reaction (hydrolysis of the hydrazone). This is especially critical when using moisture-sensitive activating agents.

    • Solution: Use anhydrous solvents (e.g., dry acetonitrile, dioxane, or DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are particularly sensitive.

Question 2: My analytical results (LC-MS, NMR) show multiple unexpected peaks. What are they?

Answer: The formation of multiple products points to side reactions, the presence of isomers, or impurities.

  • Possible Cause 1: Formation of E/Z Isomers. The C=N double bond of the resulting hydrazone can exist as geometric isomers (E and Z). These isomers often have slightly different physical properties and can appear as two distinct, closely eluting peaks in chromatography.[5]

    • Solution: This is an inherent property of many hydrazones and is not necessarily a problem if both isomers are accounted for during quantification. Chromatographic conditions can sometimes be optimized to co-elute or fully resolve the isomers. Gentle heating can sometimes favor the formation of the more thermodynamically stable isomer.

  • Possible Cause 2: Degradation of Starting Material or Product. The 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide starting material or the resulting derivative may be unstable under the chosen reaction conditions (e.g., excessively high temperature or extreme pH).

    • Solution: Confirm the purity of your starting carbohydrazide before beginning. Run a control experiment where the carbohydrazide is subjected to the reaction conditions without the other reactant to check for degradation. Use the mildest possible conditions (lowest effective temperature, weakest effective acid catalyst) to achieve the desired conversion.[2]

  • Possible Cause 3: Side Reactions with the Solvent. Some solvents can participate in side reactions. For example, using acetone as a solvent is not advisable as it will react with the carbohydrazide.[1]

    • Solution: Choose an inert solvent that fully dissolves all reactants. Acetonitrile, methanol, ethanol, and dioxane are generally safe choices.[6][7]

Question 3: My results are not reproducible. Why do I get a high yield one day and a low yield the next?

Answer: Poor reproducibility is often traced back to subtle, uncontrolled variables in the experimental setup.

  • Possible Cause 1: Atmospheric Moisture. As mentioned, water can significantly impact the reaction. Day-to-day variations in ambient humidity can affect reactions run open to the air.

    • Solution: For maximum reproducibility, use anhydrous solvents and run reactions under an inert atmosphere (N₂ or Ar). This standardizes the reaction environment and eliminates variability from atmospheric moisture.[8]

  • Possible Cause 2: Reagent Quality and Stoichiometry. The purity of reactants, especially the derivatizing partner (aldehyde/ketone), can vary. Additionally, inaccurate measurement of reagents can drastically alter the outcome.

    • Solution: Use reagents of the highest possible purity. Titrate or verify the concentration of reagent solutions if they have been stored for a long time. Use precise liquid handling tools (e.g., calibrated micropipettes) for adding reagents. It is often beneficial to use a molar excess of the more stable or less expensive reactant to drive the reaction to completion. A reagent-to-analyte ratio of 200:1 has been shown to be effective in some hydrazone formations.[2]

  • Possible Cause 3: Inconsistent Temperature Control.

    • Solution: Use a temperature-controlled reaction block or oil bath instead of a simple hot plate. Ensure the reaction vessel is uniformly heated and that the internal temperature is accurately monitored.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of derivatization with an aldehyde? The reaction proceeds via a nucleophilic addition-elimination mechanism. First, the acid catalyst protonates the carbonyl oxygen of the aldehyde, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic terminal amino group of the carbohydrazide then attacks the carbonyl carbon. This is followed by a dehydration step to form the stable C=N hydrazone bond.[1][9]

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration R-CHO Aldehyde Activated Protonated Aldehyde (More Electrophilic) R-CHO->Activated + H+ H+ H+ Intermediate Carbinolamine Intermediate Activated->Intermediate + R'-NHNH2 Hydrazide R'-NHNH2 Product Hydrazone (R-CH=NNH-R') Intermediate->Product - H2O H2O H2O

Caption: Acid-catalyzed hydrazone formation mechanism.

Q2: How do I select the appropriate reaction solvent? The ideal solvent should completely dissolve your 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide and the substrate you are derivatizing. Aprotic polar solvents like acetonitrile (ACN) or dioxane are excellent choices as they are typically inert and have good solvating properties.[6][7] Alcohols like methanol or ethanol can also be used, but be aware they are protic.

Q3: What are the optimal reaction parameters? While the exact conditions depend on the specific substrates, a robust starting point can be summarized as follows.

ParameterRecommended RangeRationale & Key Considerations
Temperature 25°C – 75°CHigher temperatures increase reaction rates but risk degradation. 60°C is a common starting point.[3][5]
Reaction Time 15 min – 4 hoursMonitor by TLC or LC-MS. Sterically hindered substrates may require longer times.[2][5]
Catalyst 1-2% (v/v) Acetic AcidEssential for aldehyde/ketone condensation. Too much or too strong an acid can cause hydrolysis.[2]
pH 4.0 – 6.0The optimal pH balances carbonyl activation with maintaining the nucleophilicity of the hydrazide.[9][10]
Reagent Ratio 1:1 to 1:200An excess of the derivatizing partner can drive the equilibrium towards product formation.[2]

Q4: How can I monitor the reaction's progress? The choice of monitoring technique depends on the nature of your products and available instrumentation.

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks. The product hydrazone will typically have a different Rf value than the starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative monitoring. It allows you to track the disappearance of reactants and the appearance of the product, confirming its identity by mass.[3]

Q5: Are there any specific safety precautions? Yes. While 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide itself is not as hazardous as free hydrazine, it is a hydrazine derivative and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid compound in a well-ventilated area or fume hood to avoid inhaling dust.[11]

  • Consult the Safety Data Sheet (SDS) for the specific reagents and solvents you are using. Hydrazine derivatives can be skin irritants and are toxic if swallowed.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Derivatization with an Aldehyde

This protocol provides a step-by-step method for a typical derivatization reaction to form a hydrazone.

G A 1. Reagent Preparation B 2. Reaction Setup A->B Add reagents to vessel C 3. Incubation B->C Heat & Stir D 4. Monitoring C->D Take aliquots D->C Continue incubation if incomplete E 5. Work-up & Purification D->E Proceed if complete F 6. Analysis E->F Isolate pure product

Caption: General experimental workflow for derivatization.

  • Reagent Preparation:

    • Prepare a stock solution of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide (e.g., 10 mg/mL) in a suitable anhydrous solvent (e.g., acetonitrile).

    • Prepare a stock solution of the aldehyde substrate at an equimolar or slight excess concentration in the same solvent.

  • Reaction Setup:

    • In a clean, dry vial, add 1.0 equivalent of the aldehyde solution.

    • Add 1.0 equivalent of the 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide solution.

    • Add the acid catalyst, glacial acetic acid, to a final concentration of 1-2% of the total reaction volume.

  • Incubation:

    • Seal the vial and place it in a heating block or oil bath set to 60°C.

    • Stir the reaction mixture using a magnetic stir bar.

  • Monitoring:

    • After 30 minutes, and then at regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

    • Dilute the aliquot and analyze by TLC or LC-MS to check for the consumption of starting materials and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC as needed.

  • Analysis:

    • Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, HRMS, etc.).

References

  • ResearchGate. (n.d.). Optimization of derivatization conditions for the four reactive... Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the pH for derivatization with cyanoacetohydrazide. Retrieved February 24, 2026, from [Link]

  • MDPI. (1989). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved February 24, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved February 24, 2026, from [Link]

  • CORE Scholar. (2006). Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of the pH on the derivatization reaction; for experimental... Retrieved February 24, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved February 24, 2026, from [Link]

  • Godavari Biorefineries. (n.d.). CARBOHYDRAZIDE. Retrieved February 24, 2026, from [Link]

  • PubMed Central (PMC). (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved February 24, 2026, from [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved February 24, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Retrieved February 24, 2026, from [Link]

  • Taylor & Francis. (n.d.). Hydrazide – Knowledge and References. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2009). CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. Retrieved February 24, 2026, from [Link]

  • PubMed. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved February 24, 2026, from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved February 24, 2026, from [Link]

  • MDPI. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved February 24, 2026, from [Link]

  • ScienceDirect. (2023). Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis: Application of dynamic monitoring in human urine after drinking wine. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in successfully navigating this two-step synthesis. Our focus is on anticipating and resolving common side reactions and experimental challenges.

Overview of the Synthetic Pathway

The synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is typically achieved in two sequential steps:

  • N-Sulfonylation: An L-proline ester (e.g., methyl or ethyl L-prolinate hydrochloride) is reacted with phenylsulfonyl chloride in the presence of a base to form the intermediate, an alkyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate.

  • Hydrazinolysis: The resulting ester intermediate is then treated with hydrazine hydrate to yield the final 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide product.

This pathway, while straightforward, presents several critical points where side reactions can occur, impacting yield, purity, and reproducibility.

Synthesis_Pathway Figure 1. Overall Synthetic Scheme A L-Proline Ester B Alkyl 1-(Phenylsulfonyl) pyrrolidine-2-carboxylate A->B  Phenylsulfonyl Chloride,  Base (e.g., Pyridine) C 1-(Phenylsulfonyl) pyrrolidine-2-carbohydrazide B->C  Hydrazine Hydrate,  Solvent (e.g., Ethanol)

Caption: Figure 1. Overall Synthetic Scheme

Troubleshooting Guide: Side Reactions & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: N-Sulfonylation Step

Question 1: My yield of the phenylsulfonyl-proline ester is very low. What are the likely causes?

Low yields in this step almost always trace back to one of three issues: reagent stability, incomplete reaction, or protonation of the starting material.

  • Potential Cause A: Hydrolysis of Phenylsulfonyl Chloride

    • Explanation: Phenylsulfonyl chloride is highly reactive and susceptible to hydrolysis by any ambient moisture in the reaction setup.[1] This reaction consumes your reagent and produces benzenesulfonic acid, which can complicate purification.

    • Preventative Measures & Solutions:

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents.

      • Reagent Quality: Use a freshly opened bottle of phenylsulfonyl chloride or one that has been stored properly under an inert atmosphere.

      • Controlled Addition: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Add the sulfonyl chloride dropwise to the cooled reaction mixture to control any exotherm.

  • Potential Cause B: Incomplete Reaction

    • Explanation: The nucleophilicity of the proline ester's secondary amine can be modest. Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material.

    • Preventative Measures & Solutions:

      • Reaction Monitoring: The most reliable way to ensure completion is to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting proline ester spot is no longer visible.

      • Temperature Control: A common and effective temperature profile is to start the reaction at 0 °C and allow it to slowly warm to room temperature overnight.[1]

      • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard solvents. Ensure the starting materials are fully dissolved.

  • Potential Cause C: Protonation of the Proline Ester

    • Explanation: The reaction of phenylsulfonyl chloride with the amine generates one equivalent of hydrochloric acid (HCl).[2] If not neutralized, this acid will protonate the nitrogen of the starting proline ester, rendering it non-nucleophilic and effectively halting the reaction.

    • Preventative Measures & Solutions:

      • Use of a Base: It is critical to include a base to act as an HCl scavenger. Pyridine is often used as it can also serve as the solvent.[1][2] Alternatively, at least two equivalents of a non-nucleophilic amine base like triethylamine (TEA) should be used if the proline ester is in its hydrochloride salt form (one equivalent to neutralize the salt, and one to scavenge the generated HCl).

Sulfonylation_Side_Reactions Figure 2. Key Side Reaction in N-Sulfonylation cluster_main Main Reaction cluster_side Side Reaction ProlineEster Pyrrolidine-NH Product Pyrrolidine-N-SO2Ph ProlineEster->Product Nucleophilic Attack SulfonylChloride Ph-SO2Cl SulfonicAcid Ph-SO3H (Benzenesulfonic Acid) SulfonylChloride->SulfonicAcid Hydrolysis Water H2O (Moisture)

Caption: Figure 2. Key Side Reaction in N-Sulfonylation

Question 2: My isolated product is a sticky oil that won't crystallize. How can I purify it?

This is a common issue when residual impurities are present.

  • Potential Cause: Presence of Acidic or Basic Impurities

    • Explanation: Unreacted proline ester (basic) or benzenesulfonic acid from hydrolysis (acidic) can prevent crystallization.

    • Solution: Acid-Base Workup

      • After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

      • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining basic starting material.

      • Next, wash with a mild base (e.g., 5% aqueous sodium bicarbonate solution) to remove the acidic benzenesulfonic acid byproduct.[3]

      • Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

      • If the product still oils out, purification via flash column chromatography on silica gel is the recommended next step.

Part 2: Hydrazinolysis Step

Question 3: The conversion of the ester to the hydrazide is incomplete, even after prolonged refluxing. What should I do?

Incomplete conversion is the most frequent challenge in this step.

  • Potential Cause A: Insufficient Hydrazine Hydrate

    • Explanation: The reaction is an equilibrium process. To drive it towards the product, a significant excess of the nucleophile (hydrazine) is required.

    • Solution: Adjust Stoichiometry

      • Use a large molar excess of hydrazine hydrate, typically ranging from 5 to 20 equivalents relative to the ester.[4] This ensures the forward reaction is overwhelmingly favored.

  • Potential Cause B: Insufficient Reaction Time or Temperature

    • Explanation: While refluxing in ethanol is standard, some sterically hindered or less reactive esters may require more forcing conditions.

    • Solution: Monitor and Adjust

      • Monitor the reaction closely by TLC. Compare the reaction mixture to a spot of the starting ester. The reaction is only complete when the ester spot has completely vanished.

      • If the reaction stalls, extending the reflux time is the first option.[4][5]

Question 4: My TLC plate shows the desired product spot, but also a new, less polar spot. What is this byproduct?

This observation often points to the formation of a diacyl hydrazide.

  • Potential Cause: N,N'-bis-acylation of Hydrazine

    • Explanation: If the concentration of the ester is high relative to hydrazine, one hydrazine molecule can react with two molecules of the ester, forming a dimeric N,N'-bis(1-(phenylsulfonyl)pyrrolidine-2-carbonyl)hydrazine byproduct. This impurity is less polar than the desired product.

    • Preventative Measures & Solutions:

      • Maintain Excess Hydrazine: As mentioned above, using a large excess of hydrazine hydrate is the most effective way to prevent this side reaction.

      • Controlled Addition: In some cases, adding the ester solution slowly to the refluxing solution of hydrazine hydrate can help maintain a high effective concentration of hydrazine throughout the reaction.

      • Purification: If the byproduct does form, it can typically be separated from the more polar desired product by flash chromatography or careful recrystallization.

Question 5: The reaction seems complete by TLC, but I'm having trouble isolating the solid product.

Hydrazides often have high polarity and can be tricky to precipitate.

  • Potential Cause: Product is Soluble in the Reaction Solvent

    • Explanation: While many hydrazides precipitate from ethanol upon cooling, some may remain in solution.[6]

    • Solutions for Isolation:

      • Cooling: Ensure the solution is cooled thoroughly in an ice-water bath for an extended period to maximize precipitation.

      • Solvent Removal: If cooling is ineffective, remove the solvent (e.g., ethanol) under reduced pressure.

      • Trituration: To the resulting residue (which may be an oil or a solid), add a non-polar solvent in which the product is insoluble, such as diethyl ether or hexanes. Vigorously stir or sonicate this mixture. This process, called trituration, should break up the crude material and induce the precipitation of your pure product as a solid powder, which can then be collected by filtration.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for this synthesis?

    • A1: Commercially available (S)-Pyrrolidine-2-carboxylic acid methyl ester hydrochloride (Methyl L-prolinate HCl) or the corresponding ethyl ester are excellent starting points. The hydrochloride form is stable and easy to handle.

  • Q2: How should I handle hydrazine hydrate?

    • A2: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Q3: Can I perform this synthesis as a one-pot reaction?

    • A3: A one-pot procedure is not recommended. The conditions for N-sulfonylation (requiring a base like pyridine or TEA) are generally incompatible with the subsequent hydrazinolysis step. The presence of the base and sulfonyl chloride could lead to undesired side reactions with hydrazine. A sequential approach with isolation and purification of the intermediate ester is the most robust method.

Key Reaction Parameters

ParameterStep 1: N-SulfonylationStep 2: Hydrazinolysis
Key Reagents Phenylsulfonyl ChlorideHydrazine Hydrate
Solvent Dichloromethane (DCM), PyridineEthanol, Methanol
Base Pyridine or Triethylamine (TEA)Not Applicable
Stoichiometry Phenylsulfonyl Chloride: ~1.1 eq.Hydrazine Hydrate: 5-20 eq.
Base: >2.0 eq. (if using HCl salt)
Temperature 0 °C to Room TemperatureReflux (e.g., ~78 °C for Ethanol)
Typical Time 4-16 hours (Monitor by TLC)4-24 hours (Monitor by TLC)

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(Phenylsulfonyl)-L-prolinate
  • To a round-bottom flask under a nitrogen atmosphere, add Methyl L-prolinate hydrochloride (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq.) and stir for 10 minutes.

  • Add phenylsulfonyl chloride (1.1 eq.) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified by column chromatography.

Protocol 2: Synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide
  • Dissolve the crude Methyl 1-(phenylsulfonyl)-L-prolinate (1.0 eq.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (10.0 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction for completion by TLC (disappearance of the starting ester).

  • Once complete, allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to promote crystallization.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the solid product under vacuum to obtain the final carbohydrazide.

Troubleshooting_Workflow Figure 3. Troubleshooting Workflow cluster_sulfonylation Sulfonylation Issues cluster_hydrazinolysis Hydrazinolysis Issues start Problem Occurs (e.g., Low Yield, Impure Product) step1 Identify Synthesis Step: Sulfonylation or Hydrazinolysis? start->step1 sulf_q1 Check for Moisture? (Hydrolysis of SO2Cl) step1->sulf_q1 Step 1 hyd_q1 Reaction Incomplete? (Check TLC) step1->hyd_q1 Step 2 sulf_a1 Use Anhydrous Conditions Dry Glassware/Solvents sulf_q1->sulf_a1 Yes sulf_q2 Reaction Incomplete? (Check TLC) sulf_q1->sulf_q2 No end Problem Resolved sulf_a1->end sulf_a2 Increase Time/Temp Check Base Stoichiometry sulf_q2->sulf_a2 Yes sulf_q2->end No sulf_a2->end hyd_a1 Increase Hydrazine Excess Increase Reflux Time hyd_q1->hyd_a1 Yes hyd_q2 Byproduct Formed? (Less Polar Spot) hyd_q1->hyd_q2 No hyd_a1->end hyd_a2 Diacyl Hydrazide Likely Ensure Large Hydrazine Excess hyd_q2->hyd_a2 Yes hyd_q2->end No hyd_a2->end

Caption: Figure 3. Troubleshooting Workflow

References

  • Díez, D., Beneitez, M. T., Marcos, I. S., Garrido, N. M., Basabe, P., & Urones, J. G. (2001). Enantioselective Synthesis of a 2,3,4-Trisubstituted Pyrrolidine from 1-Hydroxymethyl-4-phenylsulfonylbutadiene. Synlett, (5), 655–657. Retrieved from [Link]

  • University of Sussex. (2023). Synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines via 5-endo-Trig Cyclisation Reactions. Figshare. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(phenylsulfonyl)pyrrolidine by tert-amines. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Feng, J.-B., & Wu, X.-F. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32983–33000. Retrieved from [Link]

  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

Sources

Technical Support Center: Chiral Analysis of Proline Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the chiral purity analysis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide . It is designed for analytical chemists and process engineers requiring high-precision enantioseparation.

Subject: Method Development & Troubleshooting for 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide Ticket Priority: High (QA/QC Critical) Applicable Instrumentation: HPLC (UV/DAD), UHPLC, SFC Chemical Class: Proline Derivative / Sulfonamide / Carbohydrazide[1]

Executive Summary: The Analytical Challenge

The target molecule contains a pyrrolidine ring with a chiral center at the C2 position. The presence of two distinct functional groups creates a unique separation challenge:

  • Phenylsulfonyl group (Hydrophobic/Bulky): Provides strong

    
     interaction potential but limits solubility in pure alkanes.[1]
    
  • Carbohydrazide group (Polar/Reactive): The terminal hydrazine moiety (

    
    ) is nucleophilic and chemically reactive toward carbonyls.[1]
    

Critical Warning: This molecule is chemically unstable in the presence of ketones (Acetone, MEK) or aldehydes. Do not use acetone for glassware cleaning or as a mobile phase modifier, as it will form hydrazone impurities (ghost peaks) within minutes.

Method Development Workflow

Do not rely on trial-and-error. Follow this logic-gated decision matrix to select the optimal stationary phase and mobile phase.

Phase 1: Column Selection Strategy

For proline derivatives, Polysaccharide-based chiral stationary phases (CSPs) are the industry standard. Immobilized phases are strongly recommended over coated phases to allow for "forbidden" solvents (like DCM or THF) if solubility becomes an issue.

  • Primary Recommendation: Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose).[1]

  • Secondary Recommendation: Chiralpak AD-H (Coated Amylose) – Only if restricted to Hexane/Alcohol.[1]

Phase 2: Mobile Phase Screening
  • Mode: Normal Phase (NP) is preferred for maximum enantioselectivity.[1]

  • Base Solvent: n-Hexane or n-Heptane.[1]

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Additive (Crucial): 0.1% Trifluoroacetic acid (TFA) or 0.1% Diethylamine (DEA).[1]

    • Why? The hydrazide group can interact with residual silanols on the silica support, causing peak tailing. TFA protonates the hydrazide, often resulting in sharper peaks than basic additives for this specific class.

Visualization: Method Development Logic

MethodDev Start Start: Method Development Solubility Check Solubility in Hexane/EtOH (50:50) Start->Solubility Soluble Soluble? Solubility->Soluble StdNP Route A: Standard Normal Phase Hexane / EtOH / 0.1% TFA Soluble->StdNP Yes ImmobNP Route B: Immobilized Phase Required Hexane / THF / 0.1% TFA Soluble->ImmobNP No (Precipitates) ColScreen Column Screening 1. Chiralpak IA (Amylose) 2. Chiralpak IC (Cellulose) StdNP->ColScreen ImmobNP->ColScreen Resolution Resolution (Rs) > 2.0? ColScreen->Resolution Optimize Optimization Loop: 1. Lower Temp (15-20°C) 2. Switch Modifier (IPA vs EtOH) Resolution->Optimize No Final Final Method Validation Resolution->Final Yes Optimize->Resolution

Figure 1: Decision tree for selecting the chromatographic system based on solubility and resolution requirements.

Troubleshooting & FAQs

This section addresses specific tickets raised by users analyzing 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide.

Q1: I see a "Ghost Peak" eluting shortly after my main peak. It grows over time.[1][2] What is it?

Diagnosis: In-situ Hydrazone Formation.[1] Root Cause: The hydrazide group (


) reacts rapidly with trace ketones.[1] If you washed your glassware with Acetone  and didn't dry it perfectly, or if there is trace acetone in the laboratory air/solvent lines, the hydrazide reacts to form the corresponding hydrazone.
Solution: 
  • Strict Ban: Remove all acetone from the prep area.[1]

  • Glassware: Rinse all glassware with Methanol or the mobile phase alcohol immediately before use.[1]

  • Verification: Inject a blank sample of the solvent to confirm system cleanliness.

Q2: My peaks are tailing significantly (Asymmetry > 1.5).

Diagnosis: Silanol Interaction. Root Cause: The terminal amine of the hydrazide is basic. It is interacting with the acidic silanols of the silica backbone. Solution:

  • Add Acid: Ensure your mobile phase contains 0.1% TFA (Trifluoroacetic Acid) .[1][3] This protonates the basic nitrogen, masking the interaction.

  • Alternative: If TFA causes degradation (rare for this molecule), use 0.1% DEA (Diethylamine) to compete for the silanol sites. Note: Do not mix TFA and DEA.

Q3: The enantiomers are partially separating (splitting) but not resolving to baseline.

Diagnosis: Insufficient Selectivity (


).
Root Cause:  The "chiral recognition" mechanism is weak at standard temperature (

).[1] Solution:
  • Temperature Effect: Lower the column oven temperature to 10°C or 15°C . Lower temperatures generally increase the separation factor (

    
    ) for enthalpy-driven separations (common with sulfonamides).[1]
    
  • Switch Alcohol: If using Ethanol, switch to Isopropanol (IPA) . IPA is bulkier and forms different hydrogen bonding networks, often enhancing resolution on Amylose columns (Chiralpak IA/AD).

Q4: Can I use Reverse Phase (RP) instead of Normal Phase?

Answer: Yes, but with caveats.

  • Columns: You must use "RH" series columns (e.g., Chiralpak AD-RH) or immobilized phases (IA/IC) compatible with water.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Risk: Hydrazides are generally more soluble in water, but retention might be low. Normal Phase is usually superior for chiral purity because the non-polar solvent environment maximizes the specific polar interactions (H-bonding) required for chiral recognition.

Standardized Analytical Protocol

Use this starting point for your validation.

ParameterSpecificationNotes
Column Chiralpak IA or IC (4.6 x 250 mm, 5 µm)Immobilized phase preferred for durability.[1]
Mobile Phase n-Hexane / Isopropanol / TFA (60 : 40 : 0.[1]1)Adjust ratio to 80:20 if retention is too low.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[1]
Temperature 20°CSub-ambient improves resolution.[1]
Detection UV @ 230 nmSulfonamides absorb strongly here.[1]
Sample Diluent Mobile Phase (w/o TFA)NO ACETONE.
Injection Vol 5 - 10 µLPrevent column overload.[1]
Troubleshooting Logic Visualization

Use this flow to diagnose spectral anomalies.

Troubleshooting Problem Issue Detected Ghost Extra/Ghost Peaks Problem->Ghost Tailing Peak Tailing Problem->Tailing NoRes No Resolution Problem->NoRes Acetone Check for Acetone (Hydrazone formation) Ghost->Acetone Additives Check Additives (Add 0.1% TFA) Tailing->Additives Switch Switch Column/Solvent (IA -> IC or EtOH -> IPA) NoRes->Switch

Figure 2: Rapid diagnostic flow for common chromatographic anomalies.[1]

References
  • Chiral Separation of Proline Derivatives: Zhao, Y., & Pritts, W. A. (2007).[3][4] Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A. [1]

  • Stability of Hydrazides/Solvent Compatibility: Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.

  • Immobilized Chiral Stationary Phases (IA/IC): Phenomenex. (2023).[1][3] Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • ICH Validation Guidelines: ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Safety Operating Guide

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide: Operational Disposal & Handling Guide

Executive Summary & Compound Profile

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is a specialized research intermediate containing two distinct functional groups that dictate its safety and disposal profile: a sulfonyl group (chemically stable, SOx generator upon combustion) and a carbohydrazide moiety (reducing agent, potential sensitizer, nitrogen-rich).[1]

As a specific Safety Data Sheet (SDS) may not be commercially available for this exact research compound, this guide applies the Precautionary Principle . We derive our protocols from the known hazards of its constituent substructures: N-substituted sulfonamides and cyclic hydrazides.

Property Data / Prediction Operational Implication
Physical State Solid (Crystalline powder)High risk of dust inhalation; requires particulate respirator.[1]
Chemical Class Sulfonyl Hydrazide / PyrrolidineIncompatible with strong oxidizers (risk of exothermic reaction/gas evolution).[1]
Predicted Hazards Skin/Eye Irritant, Skin Sensitizer, Aquatic ToxicityDo not dispose of via sanitary sewer.
Waste Stream Hazardous Organic SolidRequires high-temperature incineration with SOx/NOx scrubbing.[1]

Hazard Assessment & Segregation Logic

Effective disposal begins with accurate segregation. This compound must not be mixed with general trash, aqueous waste, or oxidizers.

Critical Chemical Incompatibilities
  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): The hydrazide group (-CONHNH2) is a reducing agent.[1] Contact can generate heat and nitrogen gas, potentially causing container over-pressurization.

  • Aldehydes/Ketones: Reacts to form hydrazones (condensates), altering the chemical profile of the waste.

  • Strong Acids/Bases: Can induce hydrolysis, releasing pyrrolidine (flammable, toxic) or phenylsulfonic acid.[1]

Waste Stream Classification
  • Primary Stream: Non-halogenated Organic Solid (unless dissolved in halogenated solvents).[1]

  • RCRA Status (USA): Likely not a "P" or "U" listed waste by specific name, but must be characterized as Toxic (D003) if reactivity or toxicity characteristics are met.[1] Treat as Hazardous Waste .

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging
  • Containment: Collect the solid material in a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers to prevent potential catalytic decomposition.

  • Labeling: Apply a hazardous waste label immediately.

    • Required Fields: Full Chemical Name (No abbreviations), Approximate Weight, Hazard Checkboxes (Toxic, Irritant).

    • Add Notation: "Contains Sulfur and Nitrogen – Incineration Required."

  • Solvent Contamination: If the compound is in solution:

    • Non-Halogenated Solvents (MeOH, DMSO): Segregate into "Organic Solvents, Non-Halogenated."

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Organic Solvents, Halogenated."

Phase 2: Waste Transfer

Do not treat or neutralize this chemical in the laboratory sink.

  • Seal: Ensure the cap is tightly sealed with a parafilm wrap to prevent fugitive dust emissions.

  • Secondary Containment: Place the primary container into a secondary plastic tray or bag during transport to the central accumulation area.

  • Disposal Path: Transfer to the facility's EHS hazardous waste pickup point.

    • Final Fate: Commercial High-Temperature Incineration (Rotary Kiln) equipped with scrubbers for SO₂ and NOₓ.[1]

Visual Workflows (Graphviz)

Figure 1: Waste Segregation Decision Tree

This diagram guides the researcher to the correct waste stream based on the physical state of the compound.

WasteSegregation Start Start: 1-(Phenylsulfonyl) pyrrolidine-2-carbohydrazide Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic, Irritant) Solid->SolidBin Place in HDPE/Glass Jar SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalogenated HaloBin Halogenated Waste Carboy Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalogenated->NonHaloBin

Caption: Decision logic for segregating 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide waste streams.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Incident Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask Assess->PPE DrySpill Dry Powder Spill PPE->DrySpill WetSpill Liquid/Solution Spill PPE->WetSpill Scoop Gently Scoop/Sweep Avoid Dust Generation DrySpill->Scoop Absorb Cover with Absorbent Pads or Vermiculite WetSpill->Absorb Bag Double Bag in Clear Plastic Waste Bags Scoop->Bag Absorb->Bag Label Label as 'Hazardous Waste: Spill Debris (Toxic)' Bag->Label Notify Notify EHS / Safety Officer Label->Notify

Caption: Operational workflow for containing and cleaning up spills to minimize exposure.

Emergency Procedures

  • Eye Contact: Flush immediately with water for 15 minutes.[2] The sulfonyl moiety can cause irritation; the hydrazide may damage the cornea. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Monitor for sensitization (redness/itching) due to the hydrazide group.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6] This compound may irritate the upper respiratory tract.[3][5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • PubChem. (n.d.).[8] Compound Summary for Carbohydrazide (CAS 497-18-7). National Library of Medicine. Retrieved February 24, 2026, from [Link]1]

  • PubChem. (n.d.).[8] Compound Summary for 1-(Phenylsulfonyl)pyrrolidine (CAS 5033-22-7). National Library of Medicine. Retrieved February 24, 2026, from [Link]1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyrrolidine. MilliporeSigma.[4] Retrieved February 24, 2026, from ]">https://www.sigmaaldrich.com[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.